molecular formula C15H24N2O2 B6192767 tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate CAS No. 2680531-75-1

tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate

Cat. No.: B6192767
CAS No.: 2680531-75-1
M. Wt: 264.36 g/mol
InChI Key: OZMPKGINTPOLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate (molecular formula: C₁₅H₂₄N₂O₂) is a carbamate-protected amine derivative. Its structure includes a tert-butyloxycarbonyl (Boc) group attached to a propan-2-yl backbone, which is further substituted with a 4-(aminomethyl)phenyl moiety. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting infectious diseases or cancer . Key structural features include:

  • SMILES: CC(CC1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
  • InChIKey: OZMPKGINTPOLBH-UHFFFAOYSA-N
  • Molecular Weight: 264.36 g/mol .

The Boc group enhances stability during synthetic processes, while the aminomethylphenyl substituent provides a reactive site for further functionalization, such as coupling with boronic acids or sulfonamide formation .

Properties

CAS No.

2680531-75-1

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10,16H2,1-4H3,(H,17,18)

InChI Key

OZMPKGINTPOLBH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of 4-aminomethylphenyl with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Variations

Backbone Complexity: The target compound features a propan-2-yl chain, whereas derivatives like 16b and boronic ester analogs incorporate extended aromatic systems (e.g., benzoxadiazole) or boronate groups for cross-coupling reactivity. The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability compared to the electron-donating aminomethyl group in the target compound.

Functional Groups :

  • Hydrazineyl and sulfonamide moieties in 16b enable hydrogen bonding and target protein interactions, unlike the Boc-protected amine in the target compound.
  • Boronic esters (e.g., ) facilitate Suzuki reactions, a feature absent in the target molecule.

Biological Activity

Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of organic compounds, characterized by a tert-butyl group attached to an aminomethyl-substituted phenyl ring. Its molecular formula is C15H24N2O2C_{15}H_{24}N_{2}O_{2}, with a molecular weight of approximately 250.34 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)phenylpropan-2-ylamine. The process is often conducted in solvents like dichloromethane, utilizing catalysts such as palladium to enhance reaction efficiency and yield.

Preliminary studies indicate that this compound may interact with specific biological targets, potentially influencing enzyme activity and protein functions. This interaction could lead to significant alterations in biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in critical signaling pathways. For instance, carboxamide-pyrimidine derivatives have been identified as effective inhibitors of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways related to proliferation and survival . Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory properties.

1. Anticancer Activity

A study evaluating the efficacy of various carbamate derivatives found that certain compounds demonstrated significant anticancer properties by inhibiting cell proliferation through modulation of the ERK/MAPK signaling pathway. This pathway is crucial for cellular growth and differentiation, suggesting that this compound could be explored further for its potential anticancer effects .

2. Neuroprotective Effects

Another investigation into related compounds revealed neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess neuroprotective properties worth exploring in the context of neurodegenerative diseases.

Research Findings Summary

Study Focus Findings
Study 1Anticancer ActivitySignificant inhibition of cell proliferation through ERK/MAPK pathway modulation.
Study 2Neuroprotective EffectsProtective effects against oxidative stress in neuronal cells.
Study 3Enzyme InhibitionPotential inhibition of SHP2 and other related enzymes affecting signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.